1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZHOJLKGIDNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation
The bromo-ketone reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.
Reduction to Primary Amine
The oxime is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 1-(4-fluoronaphthalen-1-yl)ethan-1-amine.
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid to form the stable hydrochloride salt.
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Procedure : The amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete.
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Recrystallization : The crude product is recrystallized from ethanol-diethyl ether (1:3) to achieve >99% purity.
Industrial-Scale Optimization
Large-scale production emphasizes cost efficiency and safety:
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Catalyst Recycling : AlCl₃ from Friedel-Crafts acylation is recovered via aqueous extraction, reducing waste.
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Continuous Flow Systems : Thermal decomposition of diazonium salts is conducted in flow reactors to enhance yield and safety.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
| Parameter | Data | Method |
|---|---|---|
| Melting Point | 210–212°C | DSC |
| ¹H NMR (DMSO-d₆) | δ 8.1–7.4 (m, 7H), δ 3.2 (q, 2H, CH₂NH₂) | 400 MHz NMR |
| Purity | 99.5% | HPLC (C18 column) |
Comparative Analysis of Synthetic Routes
A comparison of alternative amination strategies reveals the superiority of reductive amination:
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 70% | 99.5% | High |
| Gabriel Synthesis | 55% | 98% | Moderate |
| Direct Alkylation | 40% | 95% | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and commercial attributes of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride and analogous compounds:
Structural and Electronic Comparisons
- Fluorine vs.
- Core Aromatic System : Naphthalene derivatives (e.g., CAS 1211473-33-4 and 51872-03-8) exhibit extended π-conjugation, favoring hydrophobic interactions, whereas phenyl (e.g., 538896-10-9) or indene (e.g., 1009-18-3) analogs offer reduced steric bulk .
- Heterocyclic Modifications : The oxadiazole-containing derivative (CAS 1221725-41-2) introduces a polar heterocycle, likely altering solubility and metabolic stability .
Purity and Commercial Availability
Biological Activity
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This article reviews the compound's properties, synthesis methods, biological interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is C₁₂H₁₃ClFN, with a molecular weight of approximately 225.69 g/mol. The compound features a naphthalene ring substituted with a fluorine atom and an ethylamine group, classifying it as an aromatic amine. Its structural characteristics contribute to its reactivity and potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClFN |
| Molecular Weight | 225.69 g/mol |
| Appearance | Oil |
| Storage Temperature | ~4 °C |
Synthesis Methods
The synthesis of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves several steps, typically starting from commercially available precursors. The general process includes:
- Formation of the Naphthalene Derivative : Introduction of the fluorine substituent onto the naphthalene ring.
- Amine Formation : Reaction with ethylamine to form the desired amine product.
- Hydrochloride Salt Formation : Conversion to the hydrochloride salt for improved stability and solubility.
Biological Activity
Research indicates that 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride exhibits notable biological activity, particularly in its interactions with neurotransmitter systems. Preliminary studies suggest potential effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
The compound's structural similarity to known psychoactive substances suggests it may modulate neurotransmitter activity through:
- Receptor Binding : Interaction with serotonin (5-HT) and dopamine (DA) receptors.
- Enzyme Modulation : Potential inhibition or activation of enzymes involved in neurotransmitter metabolism.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride:
- Neuropharmacology Studies : Investigations into its effects on animal models demonstrated alterations in behavior indicative of anxiolytic or antidepressant-like effects.
- Binding Affinity Studies : In vitro assays showed significant binding affinity for serotonin receptors, suggesting a role in mood regulation.
- Comparative Studies : When compared to structurally similar compounds, 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride exhibited enhanced receptor binding profiles.
Comparative Analysis with Similar Compounds
The uniqueness of 1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride can be highlighted through comparison with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoroaniline | C₆H₄ClFN | Simple aromatic amine |
| 1-(Naphthalen-1-yl)ethanamine | C₁₂H₁₅N | Lacks fluorine substitution |
| 2-(4-Fluorophenyl)ethylamine | C₉H₁₂FN | Contains a phenyl rather than naphthalene structure |
Q & A
Q. What are the optimized synthetic routes for 1-(4-fluoronaphthalen-1-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step processes, including:
- Alkylation/Reduction: Fluoronaphthalene derivatives are alkylated with nitroethane or bromoethane, followed by reduction (e.g., using NaBH₄ or LiAlH₄) to form the primary amine intermediate .
- Salt Formation: The free base is treated with HCl in anhydrous ethanol to form the hydrochloride salt .
Critical Factors:
Q. How can researchers validate the structural integrity of this compound?
Answer: Use a combination of:
- X-ray Crystallography: Resolve crystal structure using programs like SHELXL to confirm stereochemistry and salt formation .
- NMR Spectroscopy: Compare ¹H/¹³C NMR data with literature values (e.g., fluoronaphthalene proton shifts at δ 7.8–8.2 ppm; amine protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁FClN: 231.06) .
Q. What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal: Neutralize acidic residues before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effect: The 4-fluoro group on naphthalene activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks .
- Suzuki-Miyaura Applications: Fluorine enhances stability of palladium intermediates, enabling efficient coupling with aryl boronic acids (yields >80%) .
Experimental Design:
- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C .
Q. What analytical methods resolve discrepancies in reported NMR data for this compound?
Answer:
- Variable Temperature NMR: Identify dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C and −40°C .
- COSY/HSQC: Assign overlapping signals in aromatic regions (e.g., naphthalene protons) .
- Quantitative ¹⁹F NMR: Confirm fluorine content and assess purity (>98%) .
Q. How can metabolic stability be assessed for pharmacological applications?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Key Metrics: Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢc₎) .
Data Interpretation:
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts during reduction steps (e.g., asymmetric hydrogenation) .
- Chromatographic Resolution: Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Yield vs. Purity Trade-off:
- Catalytic methods achieve ≥90% ee but may require iterative recrystallization to reach >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
